molecular formula C23H20BrFN2O3S B4272978 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 590357-11-2

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4272978
CAS No.: 590357-11-2
M. Wt: 503.4 g/mol
InChI Key: NHKXRLWJCAWNKR-UHFFFAOYSA-N
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Description

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromo group at the 3-position of the phenyl ring using brominating agents like N-bromosuccinimide (NBS).

    Isopropoxylation and Methoxylation: Functionalization of the phenyl ring with isopropoxy and methoxy groups using appropriate alkylating agents.

    Fluorination: Introduction of the fluorine atom on the phenyl ring using fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-4-methoxyphenyl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(3-bromo-4-isopropoxyphenyl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrFN2O3S/c1-11(2)30-20-16(24)9-14(10-17(20)29-4)21-26-22(28)19-18(12(3)31-23(19)27-21)13-5-7-15(25)8-6-13/h5-11H,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXRLWJCAWNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(NC2=O)C3=CC(=C(C(=C3)Br)OC(C)C)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110411
Record name 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590357-11-2
Record name 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590357-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

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